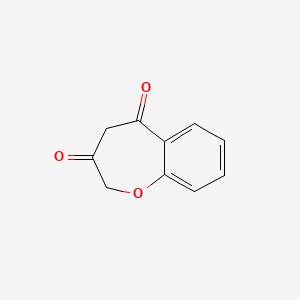![molecular formula C10H8N2O B3055011 [3,4'-Bipyridin]-6(1H)-one CAS No. 62749-34-2](/img/structure/B3055011.png)
[3,4'-Bipyridin]-6(1H)-one
概要
説明
“[3,4’-Bipyridin]-6(1H)-one” is a derivative of the bipyridine family of organic compounds . Bipyridines consist of two pyridyl (C5H4N) rings and are known for their colorless solid form, solubility in organic solvents, and slight solubility in water . The 3,4’-bipyridine derivatives are used occasionally for short-term treatment of congestive heart failure .
Synthesis Analysis
The synthesis of bipyridine derivatives involves the reaction of [M(bpy)]2+ (M = Pd II and/or Pt II; bpy = 2,2′-bipyridine) moieties with model nucleobases . This leads to a variety of products, including 1:1, 1:2, and 2:2 (head–tail, ht, or head–head, hh) complexes .Molecular Structure Analysis
The molecular structure of bipyridines is characterized by two pyridyl (C5H4N) rings . The 1H NMR spectrum of 2,2’-Bipyridine, a related compound, has been analyzed in detail .Chemical Reactions Analysis
The reaction of [M(bpy)]2+ (M = Pd II and/or Pt II; bpy = 2,2′-bipyridine) moieties with model nucleobases leads to a variety of products . The analysis of the H5 (H5′) resonances of the bpy ligands, which in all cases occur furthest upfield, helps in assigning binding situations of bpy ligands .Physical And Chemical Properties Analysis
Bipyridines are colorless solids, soluble in organic solvents, and slightly soluble in water . They are aromatic nitrogen-containing heterocycles .科学的研究の応用
1. Medium- and Environment-Responsive Compounds and Materials
[3,4'-Bipyridin]-6(1H)-one derivatives, particularly mono- and di-quaternized 4,4′-bipyridine variants, have been extensively utilized in creating medium- and environment-responsive compounds and materials. These derivatives are renowned for their redox activity and electrochromic capabilities, leading to their incorporation in multifunctional chromic materials and compounds. This includes applications in solvent- or environment-responsive materials, highlighting the versatility of these compounds in various technological and research domains (Papadakis, 2019).
2. Interaction with DNA and Antimicrobial Activity
Research on ruthenium(II) complexes incorporating this compound derivatives has demonstrated significant interactions with calf-thymus DNA (CT-DNA), suggesting intercalation binding modes. These complexes exhibit photocleavage under specific conditions and have been studied for their antimicrobial activities, marking their potential use in medical and biological research (Kumar et al., 2010).
3. Catalytic Activity in Carbon Dioxide Reduction
In the field of environmental chemistry, this compound derivatives have shown promise as catalysts in the reduction of carbon dioxide. A particular focus has been on Re(bipy-tBu)(CO)3Cl, a complex involving a bipyridine derivative, which demonstrates improved catalytic activity for converting carbon dioxide to carbon monoxide. This research is crucial for developing technologies aimed at mitigating environmental impacts of CO2 emissions (Smieja & Kubiak, 2010).
4. Transthyretin Fibrillogenesis Inhibitors
In the pharmaceutical sector, iodinated 4,4′-bipyridine derivatives, closely related to this compound, have been explored as inhibitors of transthyretin (TTR) fibrillogenesis. These compounds are promising for the treatment of amyloid diseases, offering new avenues for therapeutic intervention (Dessì et al., 2020).
5. Thermometry in Biomedical Applications
Bipyridine derivatives are instrumental in creating thermochromic materials for ratiometric temperature sensors, with applications in biomedical thermometry. This includes developing lanthanide-grafted bipyridine materials for physiological range and wide temperature range luminescence thermometry, highlighting their utility in non-invasive temperature monitoring in clinical settings (Kaczmarek et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-pyridin-4-yl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-2-1-9(7-12-10)8-3-5-11-6-4-8/h1-7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEJXZDPNYUTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534930 | |
| Record name | [3,4'-Bipyridin]-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62749-34-2 | |
| Record name | [3,4'-Bipyridin]-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

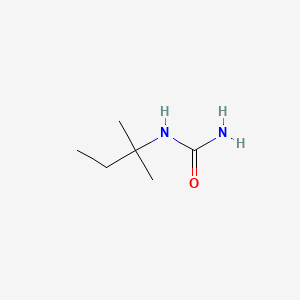
![Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-](/img/structure/B3054929.png)
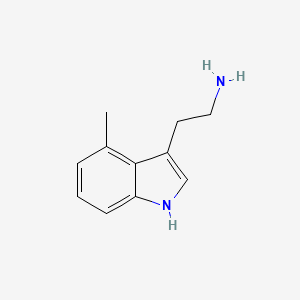
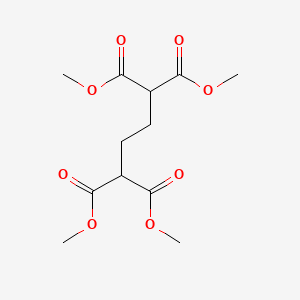
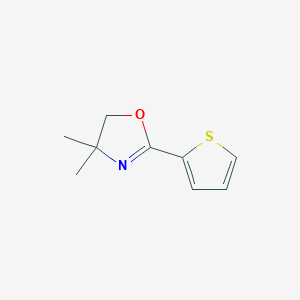
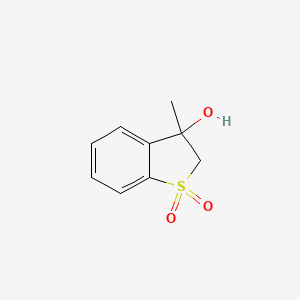
![4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B3054939.png)
![5-Isoxazolecarboxamide, N-[4-(aminocarbonyl)phenyl]-3-methyl-](/img/structure/B3054941.png)

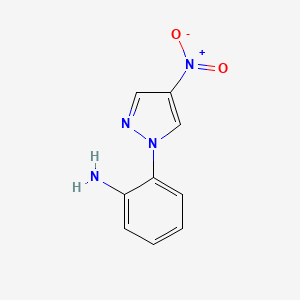
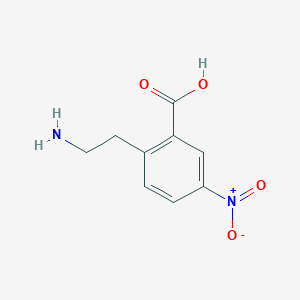
![Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]-](/img/structure/B3054946.png)
